

physical and chemical properties of 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Methoxyphenyl)piperazine**

Cat. No.: **B120316**

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Methoxyphenyl)piperazine**

Introduction

1-(2-Methoxyphenyl)piperazine, also known as o-Methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative with significant applications in medicinal chemistry and pharmacology.^{[1][2]} It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.^{[1][3]} This compound is recognized for its serotonergic activity, primarily acting as a partial agonist at the 5-HT1A receptor.^[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its known pharmacological signaling pathway.

Physical and Chemical Properties

1-(2-Methoxyphenyl)piperazine is a compound that can appear as a white to off-white crystalline solid or a pale yellow to colorless liquid.^{[4][5]} It has a slight aromatic odor.^[5] The hydrochloride salt is a common form and typically presents as a white solid.^{[1][3]}

Quantitative Data Summary

The physical and chemical properties of **1-(2-Methoxyphenyl)piperazine** and its hydrochloride salt are summarized in the tables below. It is important to note that reported values may vary between different sources.

Table 1: Physical and Chemical Properties of **1-(2-Methoxyphenyl)piperazine** (Base)

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{16}N_2O$	[4][5]
Molecular Weight	192.26 g/mol	[6][7]
CAS Number	35386-24-4	[8]
Appearance	White to off-white crystalline solid; Pale yellow to colorless liquid	[4][5][9]
Melting Point	28-31 °C; 35-40 °C; 45-48 °C; 172 °C	[4][5][6]
Boiling Point	130-133 °C at 0.1 mmHg; 275-278 °C; ~314.6 °C at 760 mmHg; 330 °C	[4][5][6]
Density	1.095 g/mL at 25 °C; ~1.09 g/cm ³ ; 1.1120 g/cm ³	[4][6]
Refractive Index	n _{20/D} 1.575	
Flash Point	110 °C (closed cup); 120 °C (estimate); 144.1 °C; >230 °F	[5][6][10]
pKa	8.98 ± 0.10 (Predicted); 13.33 ± 0.70 (Predicted)	[10][11]
Solubility	Soluble in organic solvents like ethanol, methanol, DMSO, and chloroform.[4][5] Slightly soluble in water.[5][6]	[4][5][6]

Table 2: Physical and Chemical Properties of **1-(2-Methoxyphenyl)piperazine** Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O	[1][8][12]
Molecular Weight	228.72 g/mol	[8]
CAS Number	5464-78-8	[1][8][13]
Appearance	White solid	[1][3]
Melting Point	213 °C; 217-219 °C; 218-219 °C	[1][3][8][13]
Boiling Point	130-133 °C	[1]
Solubility	Very soluble in water and methanol; Freely soluble in chloroform; Very slightly soluble in ether; Insoluble in acetone and hexane.	[8]

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)piperazine

Hydrochloride

Several synthetic routes for **1-(2-Methoxyphenyl)piperazine** hydrochloride have been reported.[3] A common method involves the condensation of an appropriate aniline with a bis(haloethyl)amine derivative.[3][12]

Method 1: Condensation of 2-Methoxyaniline with Bis(2-chloroethyl)amine Hydrochloride[3][12]

- Preparation of Bis(2-chloroethyl)amine Hydrochloride:
 - React diethanolamine with sulfonyl chloride in chloroform. The ratio of diethanolamine (kg) to sulfonyl chloride (L) to chloroform (L) is approximately 1:2.78:(1.276+1.848).[3]
 - Maintain the reaction temperature at 25-30 °C during the dropwise addition over ~2.5 hours.[3]

- Continuously stir for 1 hour after addition, then heat to reflux for 30 minutes.[3]
- Cool the mixture, filter the solid product, wash with chloroform, and dry to obtain bis(2-chloroethyl)amine hydrochloride as white crystals.[3]
- Condensation and Cyclization:
 - In a reaction vessel, combine 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol as the solvent.[3] The optimized feed ratio is approximately 1:1.60-1.67:1.10-1.12:4.70-4.85 (2-methoxyaniline (kg) : bis(2-chloroethyl)amine hydrochloride (kg) : potassium carbonate (kg) : n-butanol (L)).[3]
 - Heat the reaction mixture and maintain for 20-25 hours.[3]
 - After the reaction is complete, concentrate the solvent volume to about 1/6th.[3]
 - Recrystallize the product from ethanol to yield **1-(2-Methoxyphenyl)piperazine** hydrochloride as white crystals.[3]

Method 2: Buchwald-Hartwig Amination[1]

- Add 1-bromo-2-methoxybenzene and piperazine to a reaction flask.[1]
- Evacuate the flask and backfill with nitrogen gas.[1]
- Add toluene and bubble with N₂ for 10 minutes.[1]
- Add BINAP (a phosphine ligand) and Pd₂(dba)₃ (a palladium catalyst) to the mixture.[1]
- Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat the solution to 60-70 °C.[1]
- Following the amination, protect the secondary amine of the piperazine ring with a Boc group by reacting with (Boc)₂O in DCM.[1]
- Purify the resulting Boc-protected intermediate by flash chromatography.[1]
- Deprotect the Boc group by adding excess HCl in ethyl acetate and stirring at room temperature for 1.5 hours.[1]

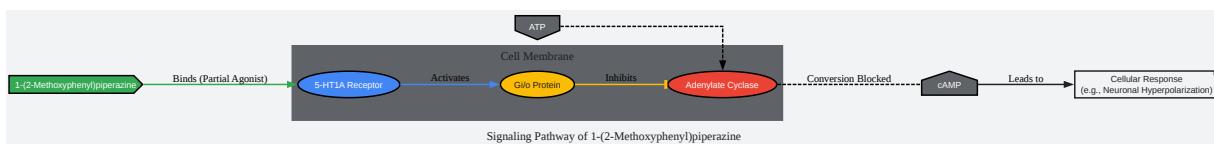
- Filter the resulting precipitate to obtain **1-(2-Methoxyphenyl)piperazine** hydrochloride.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the synthesized compound.
- Column: Atlantis T3C-18 reverse-phase column (5 μ m, 4.6 mm x 250 mm).[14]
- Mobile Phase: A gradient of 0.05% TFA in water (Solvent A) and methanol (Solvent B).[14]
- Gradient: 0-20% Solvent B over 20 minutes.[14]
- Flow Rate: 0.8 mL/min.[14]
- Detection: UV detection at 277 nm.[14]
- Result: Purity of >98% has been reported for **1-(2-Methoxyphenyl)piperazine** hydrochloride.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

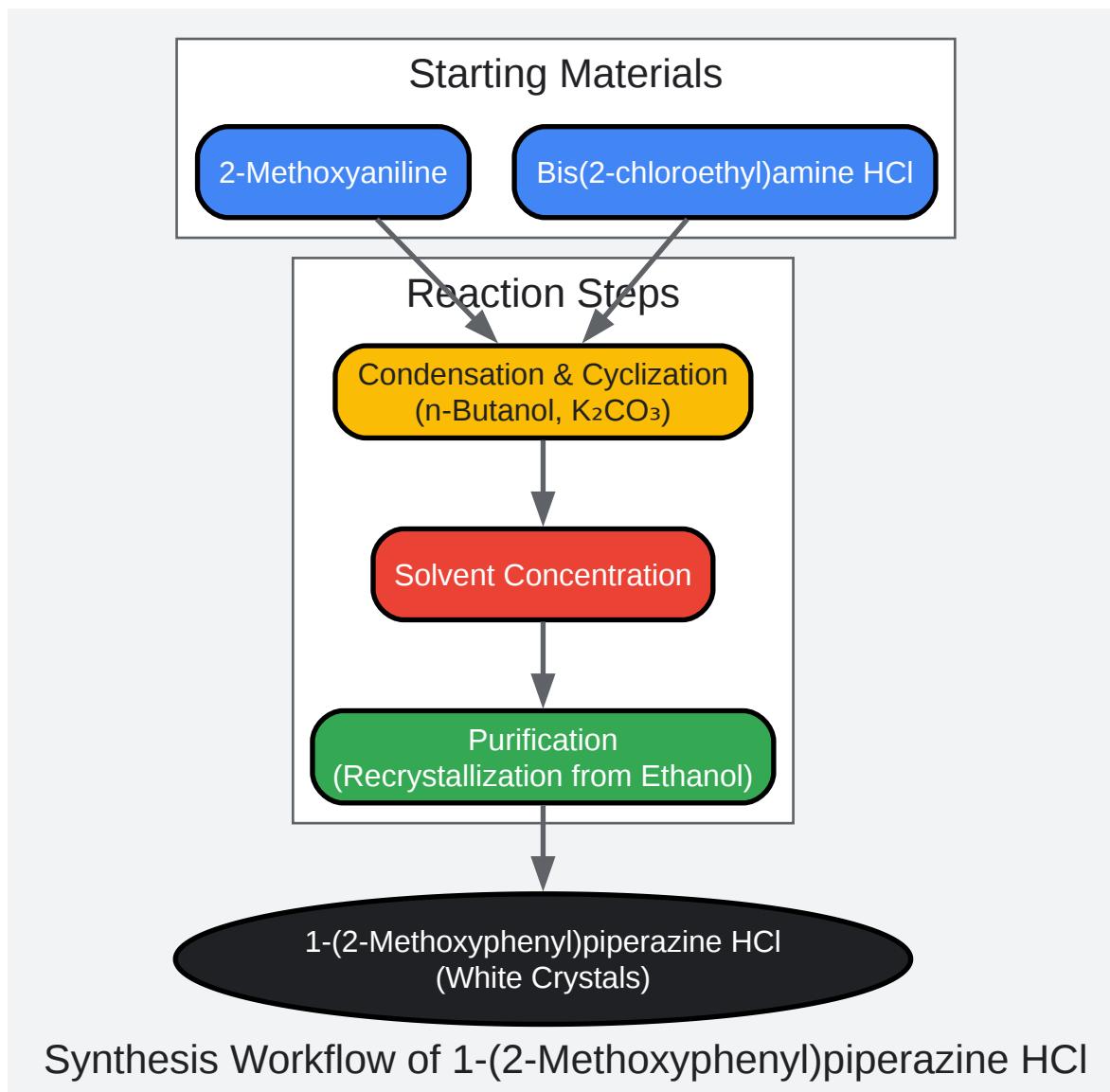

- Purpose: To confirm the chemical structure of the compound.
- Spectra: Both ^1H NMR and ^{13}C NMR spectra are used for structural elucidation.[7][15]
- Reference: The obtained spectra are compared with standard reference spectra for confirmation.[3][7]

Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and fragmentation pattern of the compound.
- Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1][7]
- Result: For the free base, a prominent peak at m/z 192 corresponding to the molecular ion $[\text{M}]^+$ is observed. In ESI, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 193.1 is detected.[1][7]

Pharmacological Profile and Signaling Pathway

1-(2-Methoxyphenyl)piperazine is known for its interaction with serotonin receptors.^{[2][16]} It has a high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.^[2] Unlike some other phenylpiperazine derivatives, it shows no significant affinity for the 5-HT2 or dopamine receptors.^[2] This selective activity is indicative of potential antipsychotic-like effects.^[2] The activation of 5-HT1A receptors is a key mechanism for its pharmacological action.

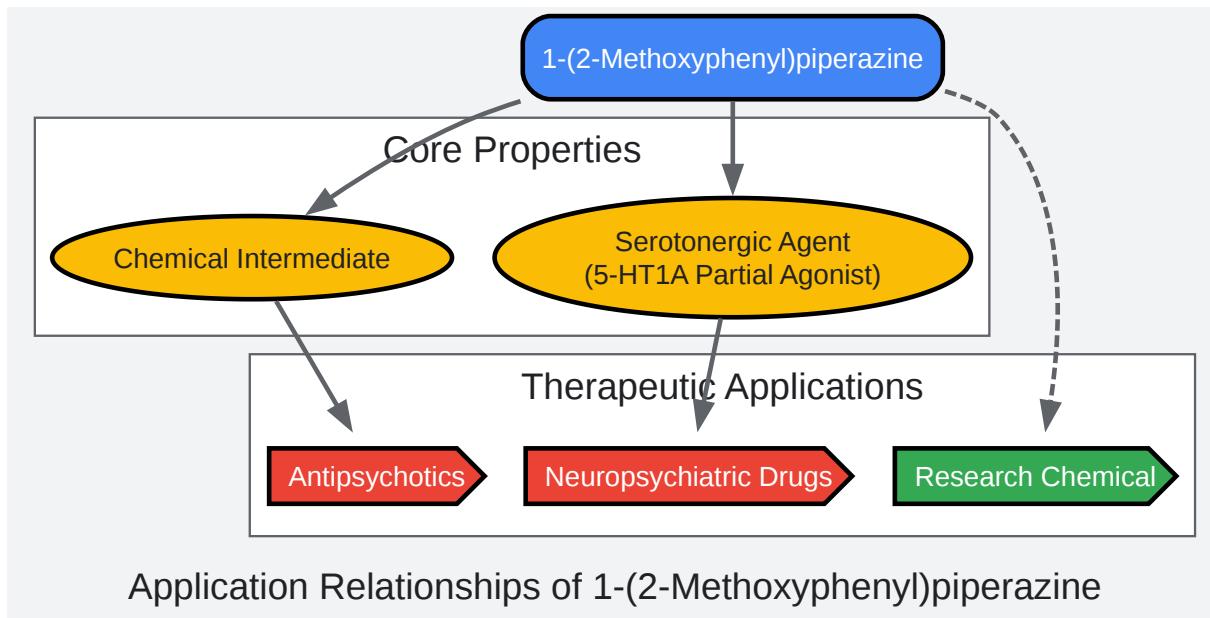


[Click to download full resolution via product page](#)

Caption: Signaling pathway of **1-(2-Methoxyphenyl)piperazine** at the 5-HT1A receptor.

Synthesis Workflow Visualization

The synthesis of **1-(2-Methoxyphenyl)piperazine** hydrochloride from 2-methoxyaniline represents a key chemical process. The workflow involves the formation of an intermediate followed by cyclization and purification.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(2-Methoxyphenyl)piperazine HCl**.

Logical Relationships in Application

1-(2-Methoxyphenyl)piperazine is a versatile building block in drug development, leading to various classes of therapeutic agents. Its primary pharmacological action influences its application in treating central nervous system disorders.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the compound's properties and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [ko.chemheterocycles.com]
- 6. 1-(2-Methoxyphenyl)piperazine: Structure, Uses, Safety Data & Supplier China | Expert Chemical Analysis [pipzine-chem.com]

- 7. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. echemi.com [echemi.com]
- 10. 35386-24-4 CAS MSDS (1-(2-Methoxyphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1-(2-Methoxyphenyl-piperazine) CAS#: 10093-96-6 [m.chemicalbook.com]
- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(2-Methoxyphenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120316#physical-and-chemical-properties-of-1-2-methoxyphenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com